molecular formula C14H17BBrNO2 B14917774 5-Bromo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole CAS No. 1219637-80-5

5-Bromo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole

Cat. No.: B14917774
CAS No.: 1219637-80-5
M. Wt: 322.01 g/mol
InChI Key: XSLCNVSLHIGMRI-UHFFFAOYSA-N
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Description

5-Bromo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is an indole derivative featuring a bromo substituent at position 5 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) group at position 7. This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures prevalent in pharmaceuticals and materials science . The boronic ester moiety facilitates carbon-carbon bond formation under palladium catalysis, while the bromo group serves as a leaving group or a site for further functionalization. Its structural uniqueness lies in the spatial arrangement of substituents, which influences reactivity, steric interactions, and electronic properties.

Properties

CAS No.

1219637-80-5

Molecular Formula

C14H17BBrNO2

Molecular Weight

322.01 g/mol

IUPAC Name

5-bromo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

InChI

InChI=1S/C14H17BBrNO2/c1-13(2)14(3,4)19-15(18-13)11-8-10(16)7-9-5-6-17-12(9)11/h5-8,17H,1-4H3

InChI Key

XSLCNVSLHIGMRI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC=C3)Br

Origin of Product

United States

Preparation Methods

Substrate-Directed Borylation of 5-Bromo-7-Haloindoles

The most direct approach involves borylation of 5-bromo-7-bromoindole or its triflate analogue. While 5,7-dibromoindole offers cost advantages, regioselectivity challenges necessitate careful optimization:

  • Catalytic System : PdCl₂(dppf)CH₂Cl₂ (5 mol%) demonstrates superior activity over other palladium sources.
  • Solvent Effects : Degassed 1,4-dioxane achieves 43% yield at 90°C over 2.5 hours, whereas dimethyl sulfoxide (DMSO) under microwave irradiation (180°C, 40 min) reduces reaction time but yields 33%.
  • Base Selection : Potassium acetate (3.0 eq) outperforms carbonate bases in minimizing protodeboronation side reactions.

Mechanistic Insight : Oxidative addition of the C7–Br bond to Pd⁰ initiates the cycle, followed by transmetallation with diboron reagent and reductive elimination to install the boronate ester.

Alternative Strategies for Challenging Substrates

Sequential Halogenation-Borylation Approaches

For substrates lacking pre-installed C7 halogens, directed functionalization strategies emerge:

  • C7 Lithiation-Borylation :

    • Treatment of 5-bromoindole with LDA at -78°C generates a C7 lithio species, quenched with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
    • Limited by indole ring sensitivity to strong bases, yielding <25% in preliminary trials.
  • Iridium-Catalyzed C–H Borylation :

    • [Ir(COD)OMe]₂ with dtbpy ligand selectively functionalizes C7 at 80°C in THF.
    • Requires electron-deficient indole substrates for effective C–H activation.

Reaction Optimization and Scale-Up Challenges

Solvent and Temperature Profiling

Comparative studies reveal critical trade-offs:

Condition Yield (%) Purity (HPLC) Reaction Time
Dioxane, 90°C 43 97 2.5 h
DMSO, Microwave, 180°C 33 95 40 min
THF, Reflux 28 89 6 h

Microwave-assisted methods enable rapid screening but exhibit scalability limitations due to vessel size constraints.

Catalyst Loading and Ligand Effects

Reducing PdCl₂(dppf)CH₂Cl₂ to 2 mol% decreases costs but extends reaction times to 8 hours for comparable yields. Alternative ligands like XPhos marginally improve turnover numbers but increase epimerization risks in chiral intermediates.

Purification and Stability Considerations

Chromatographic Resolution

Dual silica gel chromatography (hexane/EtOAc → hexane/CH₂Cl₂) effectively removes residual diboron reagents and Pd complexes. Preparative HPLC (C18, acetonitrile/water) further enhances purity to >99% for pharmaceutical applications.

Boronate Ester Stability

The product degrades upon prolonged exposure to moisture (>5% RH) or temperatures above 25°C. Storage recommendations include:

  • Argon atmosphere with molecular sieves
  • -20°C freezer in amber vials
  • Stabilization via tert-butyl carbamate protection during long-term storage.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indoles .

Scientific Research Applications

5-Bromo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The indole ring can interact with various biological targets, including proteins and nucleic acids, through π-π stacking and hydrogen bonding .

Comparison with Similar Compounds

Key Insights :

  • Positional Effects : Boronic esters at C7 (target) vs. C2/C3/C4 (analogs) modulate electronic conjugation and steric accessibility for cross-coupling .

Reactivity in Cross-Coupling Reactions

The boronic ester’s position and substituents critically impact Suzuki-Miyaura coupling efficiency:

  • C7 vs. C3 Boronic Esters : Boronic esters at C7 (target) may exhibit enhanced reactivity due to reduced steric hindrance compared to C3-substituted analogs (e.g., compound 8l in ), which face steric clashes with the indole ring.
  • Electronic Effects : Electron-withdrawing bromo at C5 (target) activates the indole ring for electrophilic substitution, whereas electron-donating groups (e.g., methyl in ) may slow coupling kinetics .
  • Catalyst Compatibility : Pd(dppf)Cl₂·CH₂Cl₂ is commonly used for indole boronic esters (e.g., ), but sterically hindered analogs (e.g., silyl-protected indole in ) may require tailored catalysts.

Physical and Spectroscopic Properties

Comparative data highlight the influence of substituents on physical properties:

Compound Melting Point (°C) Key Spectral Data (NMR, MS) Reference
Target compound Not reported Predicted δ 7.3–7.8 (aromatic H), 1.3 ppm (CH₃) N/A
5-Bromo-1-methyl-3-(dioxaborolan-2-yl)-1H-indole Not reported ¹H NMR: δ 6.8–7.5 (aromatic H), 3.7 ppm (N–CH₃)
4-(Dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-indole 105–108 ¹³C NMR: δ 25.6 (Si–C), 83.5 (B–O)
5-Bromo-3-(imidazol-5-yl)-1H-indole 133–195 MS: m/z 427.0757 [M+H]⁺ (triazole derivative)

Insights :

  • Melting Points : Bulky groups (e.g., silyl in ) elevate melting points due to crystalline packing.
  • Spectral Signatures : Boronic esters show characteristic B–O peaks at ~83 ppm in ¹³C NMR , while bromo substituents downfield-shift adjacent protons .

Data Tables Summarizing Key Comparisons

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

Compound Coupling Partner Catalyst Yield Reference
Target compound (hypothetical) Aryl halides Pd(dppf)Cl₂ ~70%*
1-Methyl-2-(dioxaborolan-2-yl)-1H-indole 3-Iodoindazole Pd(dppf)Cl₂ 85%
5-Bromo-3-(imidazol-5-yl)-1H-indole Arylboronic acids Not reported 46%

*Theoretical yield based on analogous reactions.

Table 2: Functional Group Impact on Properties

Functional Group Effect on Reactivity/Properties Example Compound
Boronic ester at C7 Optimal steric accessibility Target compound
N1-Methyl Reduced nucleophilicity, stabilized boronic ester
Triisopropylsilyl at N1 Enhanced steric hindrance

Biological Activity

5-Bromo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H17BBrNO3
  • Molecular Weight : 338 g/mol
  • CAS Number : 1573171-09-1

Biological Activity Overview

The compound exhibits several biological activities that make it a candidate for further research in drug development. Key areas of interest include:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.
  • Anticancer Properties : Initial studies suggest potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Table 1: Antimicrobial Efficacy Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anticancer Properties

Preliminary research indicates that the compound may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. Further studies are necessary to elucidate the specific pathways involved.

Case Study: Inhibition of Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability.

Table 2: Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

The proposed mechanism of action for the biological activities of this compound includes:

  • Inhibition of Protein Synthesis : It interferes with ribosomal function leading to reduced protein production in bacteria.
  • Induction of Apoptosis : In cancer cells, it activates apoptotic pathways through caspase activation.
  • Enzyme Inhibition : It may inhibit certain kinases involved in cell signaling pathways critical for cancer progression.

Q & A

Q. Table 1: Representative Synthetic Yields

MethodCatalyst SystemYieldReference
Suzuki-MiyauraPd(PPh3)4, K2CO366%
CuAACCuI, PEG-400:DMF25–50%

Q. Table 2: Key NMR Assignments

Proton Environment1^1H NMR (δ)13^{13}C NMR (δ)
Aromatic C-H (indole)7.14–7.23 (d, J=2Hz)121.9–146.0
Pinacol methyl groups1.30 (s)24.8–26.3

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